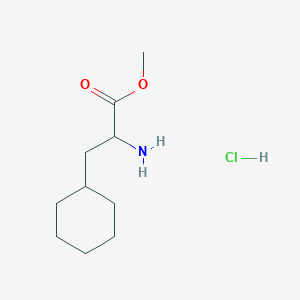
(E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one, also known as AZD0328, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases and inflammatory disorders. The compound has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Wirkmechanismus
The mechanism of action of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one involves the inhibition of the kinase activity of IKKε and TBK1, which are key regulators of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of immune responses and inflammation. By inhibiting IKKε and TBK1, (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one reduces the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In preclinical studies, (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one has been shown to reduce the severity of disease in animal models of autoimmune diseases and inflammatory disorders. The compound has also been shown to inhibit the proliferation of T cells and the differentiation of B cells, which are key components of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one is its specificity for IKKε and TBK1, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and may require frequent dosing in clinical settings. Additionally, the efficacy of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one may be limited by the heterogeneity of autoimmune diseases and inflammatory disorders.
Zukünftige Richtungen
There are several potential directions for future research on (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one. One area of interest is the development of more potent and selective inhibitors of IKKε and TBK1. Another area of interest is the investigation of the efficacy of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one in combination with other therapeutic agents, such as biologics or small molecule inhibitors. Finally, the use of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one in the treatment of other diseases, such as cancer or viral infections, may also be explored.
Synthesemethoden
The synthesis of (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one involves a multistep process that starts with the reaction of 2-chloropyridine-4-carboxaldehyde with morpholine to form 2-(4-morpholin-4-ylpyridin-2-yl)ethanol. This intermediate is then converted to the corresponding bromide, which is reacted with 1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one to yield (E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-Chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one has been extensively studied for its potential use in the treatment of various autoimmune diseases and inflammatory disorders, including rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloropyridin-4-yl)-1-(4-morpholin-4-ylazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-17-14-15(5-7-20-17)3-4-18(23)22-8-1-2-16(6-9-22)21-10-12-24-13-11-21/h3-5,7,14,16H,1-2,6,8-13H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQAQAOCLOHAE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C=CC2=CC(=NC=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCN(C1)C(=O)/C=C/C2=CC(=NC=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropyridin-4-yl)-1-[4-(morpholin-4-yl)azepan-1-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (5-(phenylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830778.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2830780.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2830781.png)



![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830786.png)
![1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2830787.png)

![2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830790.png)
![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2830791.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2830795.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2830796.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2830797.png)